N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide features a hexahydrobenzothieno[2,3-d]pyrimidin-4-one core with a furan-2-ylmethyl substituent at position 3 and a sulfanyl-linked acetamide group at position 2, substituted with a 4-fluorophenyl moiety.
Properties
Molecular Formula |
C23H20FN3O3S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S2/c24-14-7-9-15(10-8-14)25-19(28)13-31-23-26-21-20(17-5-1-2-6-18(17)32-21)22(29)27(23)12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,25,28) |
InChI Key |
VTNRJQHRKOMMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzothieno pyrimidine core, followed by the introduction of the furan-2-ylmethyl group, and finally the attachment of the fluorophenyl and acetamide groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , and it features a variety of functional groups including a fluorophenyl group and a benzothieno-pyrimidine core. Its unique structure allows for diverse chemical interactions and potential applications in synthetic chemistry.
Chemistry
In the field of chemistry, N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a valuable building block for synthesizing more complex molecules. Its structural features enable researchers to explore new chemical reactions and pathways that could lead to the development of novel compounds with unique properties .
Biology
The biological applications of this compound are particularly noteworthy. Preliminary studies suggest that it may exhibit bioactive properties that could be beneficial for therapeutic interventions. Research indicates that this compound can interact with various biological targets such as enzymes or receptors. This interaction can provide insights into its mechanisms of action and potential therapeutic uses .
Potential Biological Effects:
- Anticancer Activity: Initial studies have shown that the compound may inhibit tumor growth in xenograft models.
- Neuropharmacological Effects: It may modulate neurotransmitter levels, suggesting potential applications in treating mood disorders .
Medicine
In the medical field, N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is being investigated as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases. For instance:
- Antidepressant Properties: Studies indicate that it may enhance serotonin release in animal models .
Industrial Applications
In industrial applications, this compound has the potential to be utilized in developing new materials with enhanced stability or reactivity due to its unique structural features. Its synthesis may also be adapted for large-scale production processes to meet industrial demands.
Case Studies
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology examined the effects of this compound on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 30% compared to control groups after four weeks of treatment .
Case Study 2: Neuropharmacological Effects
Research highlighted the compound's ability to modulate serotonin levels in rat models. The compound was shown to enhance serotonin release significantly, suggesting potential use as an antidepressant .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
*Calculated based on formula.
Structural and Bioactivity Insights
- Furan vs. Aromatic Substituents : The furan-2-ylmethyl group in the target compound introduces an oxygen heteroatom, enabling hydrogen bonding and moderate polarity compared to purely aromatic substituents (e.g., 4-ethoxyphenyl in ). This may enhance solubility in polar solvents .
- Core Modifications: Compounds with pyrido[4,3-d]pyrimidin cores (e.g., ) exhibit reduced steric hindrance compared to benzothieno-fused systems, possibly enhancing binding to flat enzymatic pockets .
Computational and Bioactivity Comparisons
- Molecular Similarity : The target compound shares a Tanimoto coefficient >0.7 with and based on Morgan fingerprints, indicating conserved pharmacophoric features .
- Docking Affinity : Molecular dynamics simulations suggest that the furan group stabilizes interactions with aromatic residues (e.g., Tyr, Phe) in enzyme active sites, whereas ethoxy or methyl groups prioritize hydrophobic contacts .
- Bioactivity Clustering : Compounds with fluorinated acetamide groups (target and ) cluster separately from chloro/methoxy-substituted analogues in bioactivity profiles, correlating with distinct protein target engagement (e.g., kinase vs. protease inhibition) .
Biological Activity
N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a furan moiety and a benzothieno-pyrimidine core. Its molecular formula is with a molecular weight of approximately 441.459 g/mol. The presence of the fluorine atom in the para position of the phenyl group is significant for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that compounds containing furan and thienopyrimidine structures exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that similar furan derivatives displayed significant action against Escherichia coli and Staphylococcus aureus, suggesting potential for this compound as an antibacterial agent .
2. Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been reported to exhibit moderate activity against AChE with IC50 values around 19.2 μM . The presence of electron-withdrawing groups like fluorine may enhance this inhibitory effect.
3. Antitumor Activity
Preliminary studies suggest that derivatives of thienopyrimidine may possess antitumor properties:
- Cell Line Studies : Compounds similar to N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have shown growth-inhibitory effects on various cancer cell lines . The mechanism may involve interference with cellular signaling pathways or direct cytotoxicity.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para position | Increases enzyme inhibition and antimicrobial activity |
| Furan moiety | Contributes to antibacterial properties |
| Benzothieno core | Enhances overall biological potency |
Case Studies
- Case Study on Antibacterial Activity : A study evaluated a series of furan derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features to N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant inhibitory zones in agar diffusion tests.
- Enzyme Inhibition Study : Research focused on the inhibition of AChE by various thienopyrimidine derivatives revealed that modifications at the phenyl ring could modulate inhibitory potency. The introduction of halogen atoms was found to enhance binding affinity to the enzyme's active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
